molecular formula C20H22BrN3O3 B2659076 (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide CAS No. 1564271-35-7

(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide

Cat. No. B2659076
CAS RN: 1564271-35-7
M. Wt: 432.318
InChI Key: FJUKBDRJUMGMMY-LBPRGKRZSA-N
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Description

(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide is a useful research compound. Its molecular formula is C20H22BrN3O3 and its molecular weight is 432.318. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research on (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide has explored its synthesis and potential as part of various chemical compounds. For instance, practical methods for synthesizing orally active CCR5 antagonists involve processes that could be related to or incorporate similar compounds, emphasizing the relevance of such chemical structures in developing therapeutic agents (Ikemoto et al., 2005). Moreover, the chemical reactivity and substitution patterns of related diazepines, such as those involving halogenation and nucleophilic substitution reactions, provide insights into the versatile chemical properties and synthetic utility of compounds within this class (Gorringe et al., 1969).

Biological Activity and Drug Development

Research into novel homopiperazine derivatives, including structures similar to (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide, has demonstrated significant anticancer activity. Such studies underscore the potential of these compounds in the development of new anticancer agents, highlighting their relevance in medical research (Teimoori et al., 2011). Additionally, compounds exhibiting selective modulation of GABA_A receptors suggest therapeutic applications in central nervous system disorders, further illustrating the broad spectrum of potential pharmaceutical applications of such chemical entities (Stamenic et al., 2016).

properties

IUPAC Name

1-(4-bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3/c1-12-9-14-10-17(26-3)18(27-4)11-16(14)19(23-24(12)20(25)22-2)13-5-7-15(21)8-6-13/h5-8,10-12H,9H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUKBDRJUMGMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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